Dehydro Nimodipine-d7
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Overview
Description
Dehydro Nimodipine-d7 is a deuterated form of Nimodipine, a calcium channel blocker primarily used in the treatment of neurological conditions. The compound is often used as an internal standard in mass spectrometry for the quantification of Nimodipine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dehydro Nimodipine-d7 involves the deuteration of Nimodipine. The synthetic route typically includes the following steps:
Ammonia Ester Reaction: This involves the reaction of an ammonia ester with an appropriate reagent to form an intermediate.
Cyclization Reaction: The intermediate undergoes cyclization in the presence of a fatty alcohol as a solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Ammonia Ester Reaction: Conducted in large reactors with controlled temperature and pressure conditions.
Cyclization Reaction: Utilizes high-efficiency distillation and crystallization techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dehydro Nimodipine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, Nimodipine.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Yields Nimodipine.
Substitution: Forms substituted derivatives with different functional groups.
Scientific Research Applications
Dehydro Nimodipine-d7 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of Nimodipine.
Biology: Used in studies involving calcium channel blockers and their effects on cellular processes.
Medicine: Investigated for its potential neuroprotective effects in various neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and analytical methods
Mechanism of Action
Dehydro Nimodipine-d7 exerts its effects by blocking L-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into smooth muscle cells, leading to relaxation of vascular smooth muscle and improved cerebral blood flow. The compound primarily targets calcium channels in the brain, making it effective in treating neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Nimodipine: The parent compound, used for similar applications but without deuteration.
Nifedipine: Another calcium channel blocker with similar effects but different pharmacokinetics.
Amlodipine: A longer-acting calcium channel blocker used for cardiovascular conditions.
Uniqueness
Dehydro Nimodipine-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in analytical and research applications .
Properties
Molecular Formula |
C21H24N2O7 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 5-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3/i1D3,2D3,12D |
InChI Key |
SJJUCKCPGPCJQM-QLWPOVNFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |
Origin of Product |
United States |
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